molecular formula C14H16ClNO B037805 1-Acetyl-2-butyl-5-chloroindole CAS No. 123028-39-7

1-Acetyl-2-butyl-5-chloroindole

Cat. No. B037805
M. Wt: 249.73 g/mol
InChI Key: GUNWXUUFHAGGTA-UHFFFAOYSA-N
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Description

1-Acetyl-2-butyl-5-chloroindole is a chemical compound that belongs to the indole family. It is also known as 5-Chloro-1-acetyl-2-butylindole or 5-Cl-AIBN. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism Of Action

The mechanism of action of 1-Acetyl-2-butyl-5-chloroindole is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer development.

Biochemical And Physiological Effects

1-Acetyl-2-butyl-5-chloroindole has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It has also been found to reduce inflammation and oxidative stress in the body. Additionally, it has been shown to have a neuroprotective effect, protecting neurons from damage and degeneration.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Acetyl-2-butyl-5-chloroindole in lab experiments is its high yield and purity. It is also relatively easy and cost-effective to synthesize. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.

Future Directions

There are several future directions for the research and development of 1-Acetyl-2-butyl-5-chloroindole. One direction is to further explore its anti-cancer properties and potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on the development of new synthesis methods to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 1-Acetyl-2-butyl-5-chloroindole involves the reaction of 5-chloroindole with butyraldehyde and acetic anhydride. The reaction is catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization. This synthesis method is relatively simple and cost-effective, making 1-Acetyl-2-butyl-5-chloroindole an attractive compound for research and development.

Scientific Research Applications

1-Acetyl-2-butyl-5-chloroindole has shown promising results in various scientific research applications. One of the most significant applications is in medicinal chemistry. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

CAS RN

123028-39-7

Product Name

1-Acetyl-2-butyl-5-chloroindole

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

1-(2-butyl-5-chloroindol-1-yl)ethanone

InChI

InChI=1S/C14H16ClNO/c1-3-4-5-13-9-11-8-12(15)6-7-14(11)16(13)10(2)17/h6-9H,3-5H2,1-2H3

InChI Key

GUNWXUUFHAGGTA-UHFFFAOYSA-N

SMILES

CCCCC1=CC2=C(N1C(=O)C)C=CC(=C2)Cl

Canonical SMILES

CCCCC1=CC2=C(N1C(=O)C)C=CC(=C2)Cl

synonyms

1-ACETYL-2-BUTYL-5-CHLOROINDOLE

Origin of Product

United States

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